Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester
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Overview
Description
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a methoxyphenoxy group attached to an acetic acid ester, with a tert-butyl group providing steric hindrance. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
R-COOH+CH3OH→R-COOCH3+H2O
In this case, R represents the 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy] group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using solid acid catalysts or employing continuous flow reactors to enhance yield and reduce reaction time. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Phenolic compounds.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, it serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxyphenoxy group allows for specific binding interactions, while the ester group can undergo hydrolysis, releasing active metabolites.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-hydroxyphenoxy]-, methyl ester: Similar structure but with a hydroxy group instead of a methoxy group.
Acetic acid, 2-[2-(1,1-dimethylethyl)-4-chlorophenoxy]-, methyl ester: Contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in acetic acid, 2-[2-(1,1-dimethylethyl)-4-methoxyphenoxy]-, methyl ester provides unique electronic and steric properties, influencing its reactivity and interactions. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1152599-55-7 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 2-(2-tert-butyl-4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C14H20O4/c1-14(2,3)11-8-10(16-4)6-7-12(11)18-9-13(15)17-5/h6-8H,9H2,1-5H3 |
InChI Key |
XWHJAKLGLRAIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC(=O)OC |
Origin of Product |
United States |
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